molecular formula C15H19NO3 B1628547 4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde CAS No. 915923-84-1

4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde

Cat. No.: B1628547
CAS No.: 915923-84-1
M. Wt: 261.32 g/mol
InChI Key: DNTDYMHMPZKSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde (CAS: 915923-84-1) is a benzaldehyde derivative with a 4-substituted ethoxy linker. The ethoxy group is further modified by a 2-oxo moiety and a 4-methylpiperidin-1-yl ring. This structure combines aromatic, ether, and heterocyclic components, making it a versatile intermediate in medicinal chemistry. Its molecular formula is C₁₆H₂₁NO₃, with a molecular weight of 275.34 g/mol. The compound’s key features include:

  • Benzaldehyde core: Provides a reactive aldehyde group for further functionalization.
  • 4-Methylpiperidine: Enhances lipophilicity and modulates steric/electronic interactions with biological targets .

Properties

IUPAC Name

4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-12-6-8-16(9-7-12)15(18)11-19-14-4-2-13(10-17)3-5-14/h2-5,10,12H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTDYMHMPZKSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586223
Record name 4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-84-1
Record name 4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary targets of 4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde are currently unknown. The compound shares structural similarities with other piperidine derivatives, suggesting potential interactions with similar targets.

Mode of Action

Based on its structural similarity to other piperidine derivatives, it may interact with its targets in a similar manner.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity and stability of a compound

Biological Activity

4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde, with the CAS number 915923-84-1, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19NO3
  • Molecular Weight : 261.32 g/mol
  • Structure : The compound features a benzaldehyde moiety linked to a piperidine derivative through an ether bond.

Biological Activity

The biological activity of this compound is primarily associated with its potential anti-inflammatory and antioxidant properties. Research has indicated that compounds with similar structures can exhibit significant biological effects, which may be extrapolated to this compound.

Anti-inflammatory Properties

A study on related compounds demonstrated that diarylidene-N-methyl-4-piperidone derivatives showed considerable anti-inflammatory effects. These compounds were evaluated using real-time polymerase chain reaction (RT-PCR) and Griess assays, showing reductions in inflammatory markers and nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) .

Compound TypeAssay UsedResult
Diarylidene-N-methyl-4-piperidoneRT-PCRDecreased inflammatory markers
Diarylidene-N-methyl-4-piperidoneGriess AssayReduced nitric oxide levels

Antioxidant Activity

Compounds similar to this compound have been shown to possess antioxidant properties through radical scavenging assays. The ability to scavenge free radicals is crucial for mitigating oxidative stress-related diseases .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Inflammatory Pathways : Similar compounds have been shown to inhibit nuclear factor-kappa B (NF-κB) signaling, which plays a critical role in the inflammatory response.
  • Scavenging Free Radicals : The presence of phenolic structures in the compound may facilitate the donation of hydrogen atoms to free radicals, thereby neutralizing them.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Substituent(s) Key Differences vs. Target Compound Potential Implications
Target: 4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde (915923-84-1) Benzaldehyde (4-position) 2-Oxoethoxy, 4-methylpiperidin-1-yl Reference compound Optimized balance of lipophilicity and H-bonding
3-Methoxy-4-[2-(4-methylpiperidin-1-yl)ethoxy]benzaldehyde (883546-06-3) Benzaldehyde (4-position) Ethoxy (no oxo), 4-methylpiperidin-1-yl Lacks 2-oxo group; methoxy at 3-position Reduced polarity; altered metabolic stability
4-(2-(Antipyrin-4-yl)-2-oxoethoxy)benzaldehyde (N/A) Benzaldehyde (4-position) 2-Oxoethoxy, antipyrinyl (pyrazolone) Antipyrine instead of piperidine Potential anti-inflammatory/analgesic activity
4-{2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-2-oxoethoxy}benzaldehyde (852839-72-6) Benzaldehyde (4-position) 2-Oxoethoxy, tosylated piperazine Sulfonyl group adds polarity Enhanced enzyme inhibition; reduced CNS penetration
2-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde (915923-54-5) Benzaldehyde (2-position) 2-Oxoethoxy, 4-methylpiperidin-1-yl Aldehyde at 2-position Altered electronic effects; steric hindrance
3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde (31652-51-4) Benzaldehyde (4-position) 2-Oxoethoxy, morpholine Morpholine (O-atom) vs. piperidine (N-atom) Altered H-bonding; improved solubility
4-[2-(Azepan-1-yl)-2-oxoethoxy]-3,5-dimethylbenzaldehyde (N/A) Benzaldehyde (4-position) 2-Oxoethoxy, azepane, 3,5-dimethyl 7-membered azepane ring; methyl groups Conformational flexibility; increased steric bulk

Key Observations

Substituent Effects on Reactivity: The 2-oxo group in the target compound introduces a ketone, enhancing polarity and hydrogen-bonding capacity compared to non-oxo analogs like 3-methoxy-4-[2-(4-methylpiperidin-1-yl)ethoxy]benzaldehyde .

Heterocyclic Variations :

  • Antipyrine derivatives (pyrazolone) may target cyclooxygenase (COX) enzymes, whereas piperidine/morpholine analogs are more likely to interact with acetylcholine esterase (AChE) or G-protein-coupled receptors .
  • Tosylated piperazine (CAS 852839-72-6) introduces a sulfonyl group, which can enhance metabolic stability but reduce membrane permeability .

Synthetic Accessibility :

  • The target compound can be synthesized via nucleophilic substitution of 4-hydroxybenzaldehyde with a chloroacetylated 4-methylpiperidine intermediate, similar to methods described for antipyrine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.